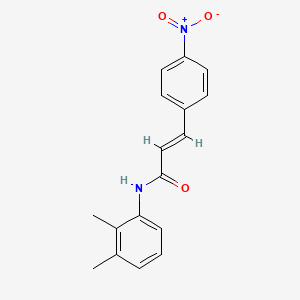

N-(4-methoxybenzyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

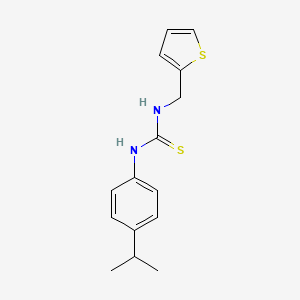

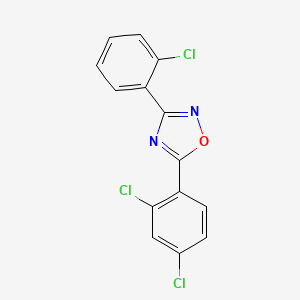

N-(4-methoxybenzyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide, also known as MBQCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MBQCA belongs to the family of quinolinecarboxamide derivatives and has been shown to possess a wide range of biological activities.

Mecanismo De Acción

Target of Action

N-(4-methoxybenzyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a multi-target directed ligand (MTDL) designed to interact with several key targets in the pathogenesis of Alzheimer’s Disease (AD) . The primary targets of this compound include β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against AD .

Mode of Action

The compound interacts with its targets, leading to significant changes in their activity. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways related to Alzheimer’s Disease. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . By modulating these pathways, the compound can potentially alter the progression of AD.

Result of Action

The compound’s action results in a reduction of key markers associated with Alzheimer’s Disease. It prevents the formation of amyloid-beta plaques by downregulating APP and BACE levels . Additionally, it reduces the levels of phosphorylated tau, another key marker of AD . These molecular and cellular effects support the compound’s potential as a therapeutic strategy against AD .

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-23-13-8-6-12(7-9-13)11-19-18(22)15-10-17(21)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULRKWLEILMURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)

![methyl 1-{[(4-methoxyphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5778139.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)